molecular formula C20H24N4O3S B2840738 3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-71-0

3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2840738
CAS No.: 888435-71-0
M. Wt: 400.5
InChI Key: BYTNQNZTYONAFF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 3-position substitution: A 2-methoxyethyl group, enhancing hydrophilicity compared to aromatic substituents.
  • Molecular weight: Estimated at ~450–460 g/mol (based on analogs).
  • Physicochemical properties: Moderate lipophilicity (predicted XLogP3 ~4–5) and a topological polar surface area (TPSA) of ~90–100 Ų, balancing membrane permeability and solubility .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-27-12-11-24-19(26)18-17(14-7-3-4-8-15(14)21-18)22-20(24)28-13-16(25)23-9-5-2-6-10-23/h3-4,7-8,21H,2,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNQNZTYONAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the piperidine and methoxyethyl groups. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

(a) 3-(4-Methoxyphenyl) Analog (CAS 536707-19-4)
  • Structure : 4-Methoxyphenyl group at the 3-position.
  • Higher TPSA (103 Ų) due to the methoxy group .
  • Molecular weight : 448.5 g/mol.
  • Biological implication : Likely improved target binding in hydrophobic pockets but reduced solubility compared to the 2-methoxyethyl substituent.
(b) 3-Phenyl Analog (CAS 537668-70-5)
  • Structure : Phenyl group at the 3-position.
  • Key differences :
    • Lower TPSA (94.1 Ų) suggests better membrane permeability .
    • Higher molecular weight (452.5 g/mol) due to the phenyl group.
  • Biological implication: Potential for enhanced passive diffusion but reduced hydrogen-bonding interactions.
(c) 3-Methyl Analog (CAS 537667-67-7)
  • Structure : Methyl group at the 3-position.
  • Key differences :
    • Simplified alkyl chain reduces steric hindrance.
    • Lower molecular weight (~397.5 g/mol) and lipophilicity (XLogP3 ~4.2) .
  • Biological implication : Improved metabolic stability but weaker target affinity due to lack of polar groups.

Variations in the Sulfanyl-Linked Side Chain

(a) Piperidine vs. Tetrahydroquinoline (ChemDiv ID G864-0191)
  • Structure: Tetrahydroquinoline replaces piperidine in the sulfanyl group.
  • Altered binding kinetics due to bulkier substituent.
(b) 4-Phenylpiperazine Substituent (CAS 536708-18-6)
  • Structure : 4-Phenylpiperazine in the sulfanyl group.
  • Key differences :
    • Higher molecular weight (539.65 g/mol) and TPSA due to additional basic nitrogen .
    • Enhanced solubility in acidic environments (protonation of piperazine).

Data Table: Comparative Analysis of Key Analogs

Compound (CAS/ID) 3-Position Substituent Sulfanyl Group Modification Molecular Weight (g/mol) TPSA (Ų) Notable Properties
Target Compound 2-Methoxyethyl Piperidin-1-yl-2-oxoethyl ~450–460 ~90–100 Balanced solubility/permeability
536707-19-4 4-Methoxyphenyl Piperidin-1-yl-2-oxoethyl 448.5 103 Enhanced π-π interactions
537668-70-5 Phenyl 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl 452.5 94.1 High membrane permeability
537667-67-7 Methyl Piperidin-1-yl-2-oxoethyl ~397.5 ~95 Improved metabolic stability
G864-0191 Prop-2-en-1-yl 1,2,3,4-Tetrahydroquinolin-1-yl 442.5 ~90 Potential for π-cation binding
536708-18-6 4-Ethoxyphenyl 4-Phenylpiperazin-1-yl-2-oxoethyl 539.65 ~110 Enhanced solubility in acidic pH

Biological Activity

The compound 3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic molecule belonging to the class of pyrimidoindole derivatives. Its unique structure features a pyrimidine ring fused with an indole moiety and is further modified with functional groups such as a methoxyethyl group and a piperidinyl moiety. The presence of a sulfur atom in the thioether linkage enhances its chemical properties and potential biological activities.

  • Molecular Formula : C20H24N4O3S
  • Molecular Weight : 400.5 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thienopyrimidine derivatives have been shown to possess antibacterial and antimycobacterial activity. In vitro studies have demonstrated that these compounds can effectively inhibit various microbial strains, including both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Activity
4c2.14Antibacterial
4e0.63Antimycobacterial
5g1.21Antifungal

These findings suggest that This compound may also exhibit similar antimicrobial properties due to its structural analogies with other effective compounds.

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor. Specifically, derivatives containing piperidine rings have been associated with inhibition of enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and disease mechanisms.

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase6.28Standard AChE inhibitor
Urease1.13Thiourea

Such inhibitory activities are significant in the context of developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of synthesized pyrimidoindole derivatives against standard bacterial strains. The results indicated that compounds similar to This compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating infections caused by these pathogens .
  • Enzyme Inhibition Studies :
    Another research focused on the enzyme inhibitory potential of piperidine derivatives. The study highlighted that certain modifications on the piperidine ring significantly enhanced enzyme inhibition activity, which could be applicable to the compound .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidoindole core. Key steps include:

  • Sulfanyl Group Introduction : Thiolation of the pyrimidine ring using thiourea or Lawesson’s reagent under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Methoxyethyl Substitution : Alkylation of the indole nitrogen with 2-methoxyethyl halides in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Piperidinyl Acetamide Coupling : Reaction of 2-oxo-2-(piperidin-1-yl)ethyl chloride with the sulfanyl intermediate via nucleophilic substitution . Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is this compound characterized structurally and analytically?

Standard characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions and purity. Key signals include the methoxyethyl protons (δ 3.2–3.5 ppm) and piperidinyl methylene groups (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 471.2) .
  • X-ray Crystallography : For unambiguous structural confirmation, though challenges arise due to molecular flexibility; SHELX software is recommended for refinement .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM), DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at room temperature in dark, dry environments for >6 months. Decomposes under strong acidic/basic conditions or prolonged UV exposure .

Q. What initial biological screening assays are appropriate for this compound?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]prazosin for α₁-adrenoceptor affinity) to identify target engagement .
  • Enzyme Inhibition : Kinetic assays using purified enzymes (e.g., kinases, phosphatases) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

  • Piperidine vs. Piperazine : Replacing piperidin-1-yl with 4-phenylpiperazin-1-yl (as in analogous compounds) increases α₁-adrenoceptor binding affinity (Ki < 1 nM) due to enhanced π-π interactions .
  • Methoxyethyl Optimization : Truncating the methoxyethyl chain reduces solubility but improves blood-brain barrier penetration in rodent models . Method : Synthesize analogs via combinatorial chemistry and test in high-throughput screening (HTS) assays .

Q. What strategies are effective for target identification and mechanistic studies?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the scaffold to crosslink with binding proteins, followed by proteomic analysis .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines .

Q. How can discrepancies between in vitro and in vivo data be resolved?

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma half-life in rodents) and metabolite identification via LC-MS/MS. For example, oxidative metabolism of the piperidine ring may reduce in vivo efficacy .
  • Prodrug Design : Mask polar groups (e.g., methoxyethyl as an ester) to enhance absorption .

Q. What crystallographic challenges arise with this compound, and how are they addressed?

  • Disorder in Crystal Packing : The flexible methoxyethyl and sulfanyl groups often lead to disordered regions. Use low-temperature (100 K) data collection and twin refinement in SHELXL .
  • Data Quality : Synchrotron radiation (e.g., λ = 0.7–1.0 Å) improves resolution for weakly diffracting crystals .

Q. How can computational modeling guide optimization?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses at α₁-adrenoceptors, focusing on hydrophobic pockets accommodating the pyrimidoindole core .
  • MD Simulations : Assess conformational stability of the sulfanyl-piperidinyl motif in aqueous and lipid bilayer environments .

Q. What is the impact of oxadiazole or trifluoromethyl substituents on bioactivity?

  • Electron-Withdrawing Groups : Adding a trifluoromethylphenyl group (as in related compounds) enhances metabolic stability but may reduce receptor selectivity .
  • Heterocyclic Modifications : Replacing the sulfanyl group with 1,3,4-oxadiazole improves anti-inflammatory activity in LPS-induced macrophage models .

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